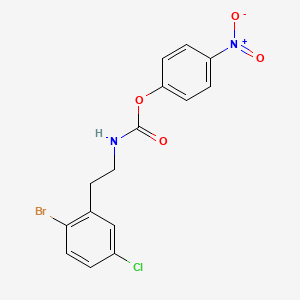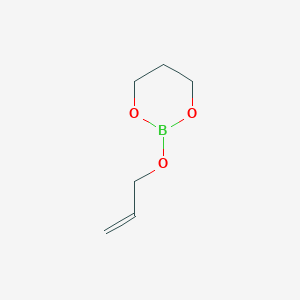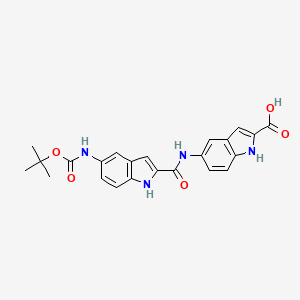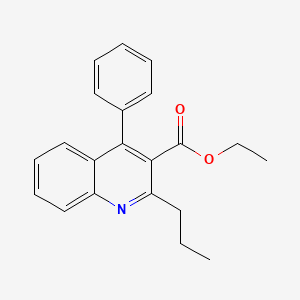
Boc-DL-tryptophan tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-tryptophan tert-butyl ester, also known as 2-(tert-butoxycarbonylamino)-3-(indol-3-yl)propionic acid tert-butyl ester, is a derivative of the amino acid tryptophan. It is commonly used in organic synthesis and peptide chemistry due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a tert-butyl ester group, which provide protection to the amino and carboxyl groups, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-tryptophan tert-butyl ester typically involves the protection of the amino group of tryptophan with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction is usually carried out under basic conditions using di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a suitable base such as triethylamine. The esterification can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-DL-tryptophan tert-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group can be achieved using acidic conditions such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Substitution Reactions: The indole ring of tryptophan can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Aqueous sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Deprotection: Tryptophan derivatives with free amino and carboxyl groups
Hydrolysis: Tryptophan with a free carboxyl group
Substitution: Halogenated or nitrated tryptophan derivatives
Applications De Recherche Scientifique
Boc-DL-tryptophan tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds and biologically active molecules.
Bioconjugation: Utilized in the modification of proteins and peptides for bioconjugation studies.
Material Science: Employed in the synthesis of novel materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of Boc-DL-tryptophan tert-butyl ester primarily involves its role as a protected amino acid derivative. The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis. The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino and carboxyl groups can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides, proteins, and other complex molecules .
Comparaison Avec Des Composés Similaires
Boc-DL-tryptophan tert-butyl ester can be compared with other Boc-protected amino acids and esters. Some similar compounds include:
Boc-L-tryptophan methyl ester: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Boc-L-phenylalanine tert-butyl ester: Another Boc-protected amino acid with a different side chain (phenylalanine instead of tryptophan).
Boc-DL-phenylalanine tert-butyl ester: Similar to this compound but with phenylalanine as the amino acid
The uniqueness of this compound lies in its indole side chain, which imparts specific chemical properties and reactivity, making it valuable in peptide synthesis and other applications .
Propriétés
Formule moléculaire |
C20H28N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
tert-butyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H28N2O4/c1-19(2,3)25-17(23)16(22-18(24)26-20(4,5)6)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,11H2,1-6H3,(H,22,24) |
Clé InChI |
IVXDHDUSJQBGMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


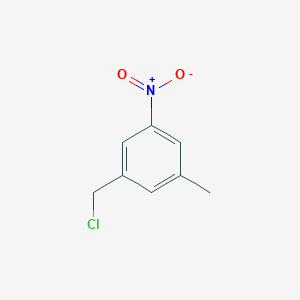
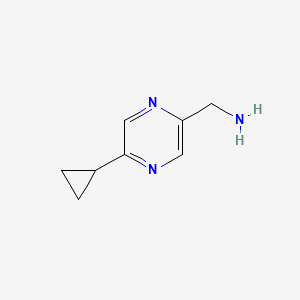
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
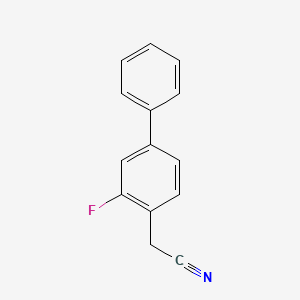
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
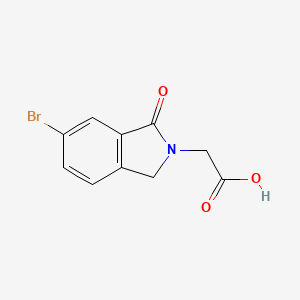
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
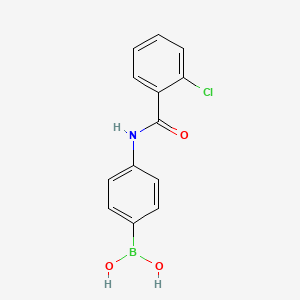
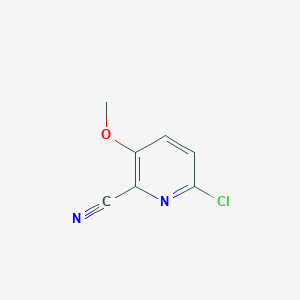
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
